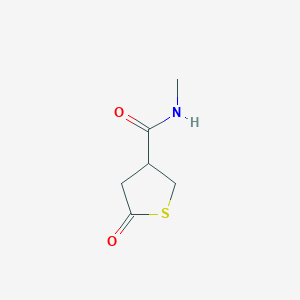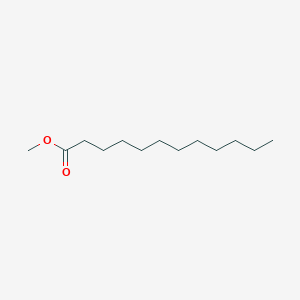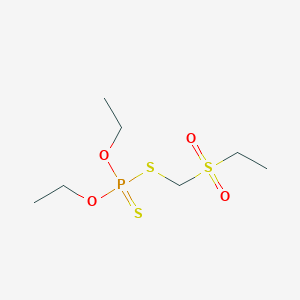![molecular formula C28H29FN3O3PS B130028 N-[5-(二苯基膦酰甲基)-4-(4-氟苯基)-6-异丙基嘧啶-2-基]-N-甲基甲磺酰胺 CAS No. 289042-10-0](/img/structure/B130028.png)
N-[5-(二苯基膦酰甲基)-4-(4-氟苯基)-6-异丙基嘧啶-2-基]-N-甲基甲磺酰胺
概述
描述
Cycloaddition Reactions of N-Sulfinylsulfonamides
The study explores the reactions of N-sulfinylsulfonamides with ketenimines, resulting in the formation of unstable cycloadducts that can be hydrolyzed to amidine derivatives. The reaction conditions and the yields of the products vary, with some leading to the formation of exchange products and mixtures of trans- and cis-butenoamidine derivatives .
Binding of Tetrahydroisoquinolines to Phenylethanolamine N-Methyltransferase
This research compares the binding of 3-fluoromethyl-7-sulfonyl tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT). The study includes molecular modeling and crystal structure analysis, revealing that sulfonamide oxygens, rather than the -NH- group, form favorable interactions with the enzyme. The research also discusses the synthesis of sulfones and their evaluation as PNMT inhibitors, noting differences in potency and lipophilicity compared to sulfonamides .
Synthesis of a Pyrimidinyl Sulfonamide as a PET Tracer Precursor
The paper describes the synthesis of a novel sulfonamide derivative intended as a precursor for PET tracer production. The synthesis involves a multi-step process starting from 4-nitrobenzenesulfonyl guanidine, leading to the production of an 18F-labelled analogue with potential as a PET tracer. The study reports moderate yields and radiochemical yield for the final product .
Bioactivity Evaluation of Novel Sulfonamide Derivatives
A method for synthesizing biologically active sulfonamide derivatives is presented, with the compounds being characterized by spectral and elemental analysis. The derivatives are screened for antibacterial, antifungal, and antioxidant activities, with some showing promising results compared to standard treatments. The study highlights the potential of certain sulfonamide derivatives as effective antibacterial and antioxidant agents .
Synthesis and Anti-tubercular Activity of Novel Sulfonamide Derivatives
This research focuses on the synthesis of sulfonamide derivatives with potential anti-tubercular activity. The synthesis process involves the reaction of aromatic ketone with aromatic aldehyde, followed by further reactions to produce isoxazoline and subsequent derivatives. The compounds are tested for anti-tubercular activity against Mycobacterium tuberculosis, with streptomycin used as a standard for comparison. The study provides structural evaluation and activity results for the synthesized compounds .
科学研究应用
合成和药物应用
N-[5-(二苯基膦酰甲基)-4-(4-氟苯基)-6-异丙基嘧啶-2-基]-N-甲基甲磺酰胺用于合成各种药物化合物。Šterk 等人(2012 年)描述了其在合成罗苏伐他汀(一种降胆固醇药物)的关键嘧啶前体中的应用。他们的方法提出了一种简洁高效的方法,避免了金属催化和低温条件 (Šterk 等人,2012 年)。类似地,戴廉华(2011 年)详细介绍了一个涉及缩合、水解和其他步骤的过程,以从该化合物制备罗苏伐他汀钙,实现了高纯度和高产率 (戴廉华,2011 年)。
生物和生物活性研究
该化合物还应用于生物学研究和生物活性评估。例如,Subramanyam 等人(2017 年)合成了具有生物活性的磺酰胺衍生物,包括类似于 N-[5-(二苯基膦酰甲基)-4-(4-氟苯基)-6-异丙基嘧啶-2-基]-N-甲基甲磺酰胺的结构,用于其抗菌、抗真菌和抗氧化活性 (Subramanyam 等人,2017 年)。
高级化学反应和合成
该化合物还在高级化学反应中发挥作用。Minami 等人(1975 年)对 N-亚磺酰磺酰胺进行了研究,展示了与亚胺的环加成反应并形成各种衍生物,突出了该化合物在化学合成中的多功能性 (Minami 等人,1975 年)。
新型化合物合成和药物疗效
该化合物有助于合成新的药物分子并确定其疗效。Thangarasu 等人(2019 年)从类似于该化合物的原料开始合成了新型吡唑衍生物,评估了它们作为抗炎和抗癌剂的潜力 (Thangarasu 等人,2019 年)。
安全和危害
属性
IUPAC Name |
N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN3O3PS/c1-20(2)26-25(19-36(33,23-11-7-5-8-12-23)24-13-9-6-10-14-24)27(21-15-17-22(29)18-16-21)31-28(30-26)32(3)37(4,34)35/h5-18,20H,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDGWDBQZPJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433038 | |
| Record name | N-{5-[(Diphenylphosphoryl)methyl]-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-2-yl}-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | |
CAS RN |
289042-10-0 | |
| Record name | N-[5-[(Diphenylphosphinyl)methyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289042-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{5-[(Diphenylphosphoryl)methyl]-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-2-yl}-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-((diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

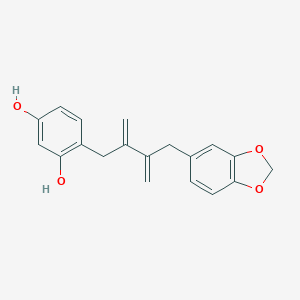
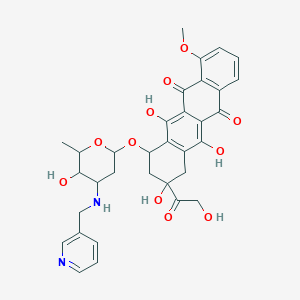
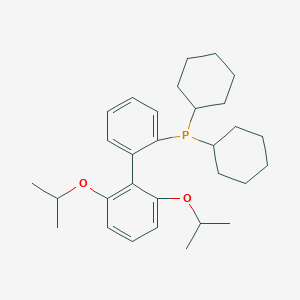

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
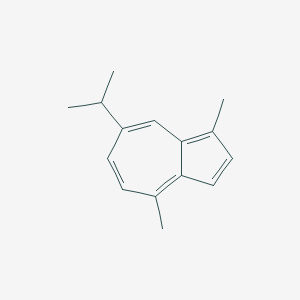
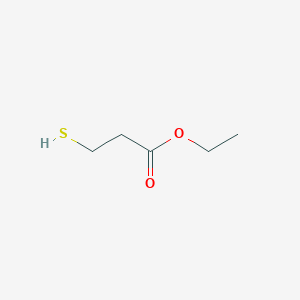
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
